Product packaging for 5-phenylquinuclidin-3-ol hydrochloride(Cat. No.:)

5-phenylquinuclidin-3-ol hydrochloride

Cat. No.: B4966647
M. Wt: 239.74 g/mol
InChI Key: LBTCRWHACHIAJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Phenylquinuclidin-3-ol hydrochloride is a quinuclidine-based compound of significant interest in medicinal chemistry and neuroscience research. The quinuclidine scaffold is a well-characterized azabicyclic system known for its role in cholinergic systems, often serving as a bicyclic analog of acetylcholine . This structure is a common feature in ligands targeting the central nervous system (CNS) . While specific pharmacological data for this compound is limited in the public domain, quinuclidine derivatives are extensively investigated for their activity on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype . The α7 nAChR is a relevant therapeutic target for a range of disorders, including cognitive impairment, neurodegeneration, and inflammation . Related compounds that incorporate a quinuclidine moiety, a hydrogen-bond acceptor, and an aryl group have demonstrated potent activity as α7 receptor agonists or partial agonists . These ligands are valuable tools for studying the ionotropic and metabotropic-like functions of this receptor subtype. Furthermore, quinuclidin-3-ol derivatives and related structures have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Inhibiting these enzymes increases the concentration of the neurotransmitter acetylcholine in synapses, a strategy employed in the treatment of neurodegenerative diseases like Alzheimer's . The structural features of this compound suggest potential for use in developing multi-target ligands for CNS disorders. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B4966647 5-phenylquinuclidin-3-ol hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c15-13-9-14-7-6-11(13)12(8-14)10-4-2-1-3-5-10;/h1-5,11-13,15H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTCRWHACHIAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(C1C(C2)O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 5 Phenylquinuclidin 3 Ol Hydrochloride

Established Synthetic Routes for 5-Phenylquinuclidin-3-ol Hydrochloride

Key Reaction Pathways and Precursors in this compound Synthesis

Detailed, peer-reviewed synthetic routes specifically for this compound are not prominently described in the available scientific literature. However, one can postulate potential synthetic pathways based on the construction of the quinuclidine (B89598) core and subsequent functionalization. A plausible approach would involve the synthesis of a 5-phenyl-3-quinuclidinone intermediate, followed by reduction to the desired alcohol.

The construction of the quinuclidine ring often involves intramolecular cyclization reactions. A key precursor could be a suitably substituted piperidine (B6355638) derivative. For instance, a 4-substituted piperidine bearing a phenyl group and a precursor to the second ring could be a viable starting point.

Table 1: Potential Precursors for this compound Synthesis

Precursor TypePotential StructureRationale
Substituted Piperidine4-carboxyethyl-4-phenylpiperidineCan undergo Dieckmann condensation or similar intramolecular cyclization to form the bicyclic ketone.
Pyridine Derivative4-phenylpyridineCan be partially reduced and subsequently elaborated to form the quinuclidine ring system.

The final step in the synthesis would likely involve the treatment of the free base, 5-phenylquinuclidin-3-ol, with hydrochloric acid to afford the corresponding hydrochloride salt.

Stereoselective Synthesis of this compound Enantiomers

The presence of two chiral centers in this compound means that it can exist as a pair of enantiomers. For many pharmaceutical applications, the isolation of a single enantiomer is crucial.

Asymmetric Approaches to this compound

Asymmetric synthesis of this compound could be approached in several ways, although specific examples are not documented. One potential strategy involves the use of a chiral auxiliary attached to the piperidine precursor to direct the formation of a single enantiomer during the cyclization step.

Alternatively, an asymmetric reduction of the prochiral 5-phenyl-3-quinuclidinone could be employed. This would involve the use of chiral reducing agents or catalysts.

Table 2: Potential Asymmetric Synthesis Strategies

StrategyDescription
Chiral AuxiliaryA chiral group is temporarily incorporated into the precursor molecule to control the stereochemical outcome of the key ring-forming reaction.
Asymmetric CatalysisA chiral catalyst is used to selectively produce one enantiomer of the product from a prochiral substrate.
Chiral ResolutionThe racemic mixture of the final compound or a key intermediate is separated into its individual enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

Enantiomeric Purity and Characterization for this compound

Once a stereoselective synthesis is achieved, it is essential to determine the enantiomeric purity of the product. The most common method for this is chiral high-performance liquid chromatography (chiral HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification.

Other methods for characterizing the enantiomers include polarimetry, which measures the rotation of plane-polarized light, and nuclear magnetic resonance (NMR) spectroscopy using chiral shift reagents.

Derivatization and Functionalization Strategies for the this compound Scaffold

The 5-phenylquinuclidin-3-ol scaffold possesses two primary sites for derivatization: the hydroxyl group at C-3 and the tertiary amine of the quinuclidine ring.

The hydroxyl group can undergo a variety of common transformations, including:

Esterification: Reaction with carboxylic acids or their derivatives to form esters.

Etherification: Reaction with alkyl halides or other electrophiles to form ethers.

Oxidation: Conversion of the secondary alcohol to a ketone (5-phenyl-3-quinuclidinone).

The tertiary amine can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts. This modification can significantly alter the pharmacological properties of the molecule.

Further functionalization of the phenyl ring is also possible through electrophilic aromatic substitution reactions, although the reactivity may be influenced by the quinuclidine core.

Modifications at the Phenyl Moiety of this compound

The phenyl ring of 5-phenylquinuclidin-3-ol is a prime target for functionalization to explore how electronic and steric properties influence molecular interactions. Key strategies include electrophilic aromatic substitution to introduce functional groups and transition-metal-catalyzed cross-coupling reactions for building more complex structures.

A common preliminary step for diversification is the introduction of a halogen atom, typically bromine or iodine, onto the phenyl ring via electrophilic halogenation. This halogenated intermediate serves as a versatile handle for subsequent reactions.

One of the most powerful methods for modifying the phenyl group is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgnih.gov This palladium-catalyzed reaction couples an organohalide with a boronic acid or ester, enabling the formation of a new carbon-carbon bond. organic-chemistry.orgresearchgate.net For instance, a 5-(4-bromophenyl)quinuclidin-3-ol precursor can be reacted with various aryl or heteroaryl boronic acids to generate a library of biaryl derivatives. nih.gov The reaction is typically performed in the presence of a palladium catalyst, such as Pd(dppf)Cl₂, and a base like potassium carbonate. nih.gov This methodology allows for the introduction of a wide range of substituents, thereby systematically altering the properties of the molecule. nih.gov

Below is a representative table of potential Suzuki-Miyaura coupling reactions starting from a halogenated precursor.

PrecursorCoupling Partner (R-B(OH)₂)CatalystBaseProduct
5-(4-Bromophenyl)quinuclidin-3-olPhenylboronic acidPd(PPh₃)₄K₂CO₃5-([1,1'-Biphenyl]-4-yl)quinuclidin-3-ol
5-(4-Bromophenyl)quinuclidin-3-olThiophene-2-boronic acidPd(dppf)Cl₂K₂CO₃5-(4-(Thiophen-2-yl)phenyl)quinuclidin-3-ol
5-(4-Bromophenyl)quinuclidin-3-olPyridine-3-boronic acidPd(OAc)₂ / SPhosK₃PO₄5-(4-(Pyridin-3-yl)phenyl)quinuclidin-3-ol

Other modifications can include nitration followed by reduction to an amino group, which can then be further derivatized. Functionalization at different positions on the phenyl ring can be achieved, although the electronic nature of the quinuclidine substituent influences the regioselectivity of these reactions. nih.gov

Structural Diversification of the Quinuclidine Ring in this compound Derivatives

The quinuclidine nucleus, a rigid bicyclic structure, can also be synthetically altered. researchgate.netchinesechemsoc.org Modifications to this core can significantly impact the molecule's three-dimensional shape and basicity.

A primary site for modification is the quinuclidine nitrogen. As a tertiary amine, it can undergo N-alkylation with various alkyl halides or tosylates. beilstein-journals.orgmdpi.com This reaction introduces a substituent on the nitrogen, converting it into a quaternary ammonium salt, which alters its electronic properties and steric profile. The choice of the alkylating agent allows for the introduction of diverse functional groups, including alkyl chains, benzyl (B1604629) groups, or chains bearing other functionalities.

Another approach to diversification involves modifying the ring structure itself. Although more synthetically challenging, methods for ring expansion or contraction of bicyclic systems can be applied to create analogs with different ring sizes, such as nor- and homoquinuclidine structures. researchgate.net Such skeletal editing can profoundly affect the molecule's conformation and biological activity. These transformations often start from a related precursor like 3-quinuclidone, which can undergo reactions like Beckmann or Schmidt rearrangements to facilitate ring expansion. researchgate.net

The hydroxyl group at the 3-position also serves as a point for derivatization. Standard reactions such as esterification or etherification can be employed to introduce a variety of substituents, thereby modifying the polarity and hydrogen-bonding capacity of this region of the molecule.

Starting MaterialReagentReaction TypeProduct
5-Phenylquinuclidin-3-olMethyl IodideN-Alkylation1-Methyl-5-phenyl-3-hydroxyquinuclidinium Iodide
5-Phenylquinuclidin-3-olBenzyl BromideN-Alkylation1-Benzyl-5-phenyl-3-hydroxyquinuclidinium Bromide
5-Phenylquinuclidin-3-olAcetic AnhydrideO-Acylation5-Phenylquinuclidin-3-yl acetate

Preparation of Labeled this compound for Research Probes

Isotopically labeled compounds are indispensable tools for biomedical research, particularly in drug metabolism studies and in vivo imaging techniques like Positron Emission Tomography (PET). nih.gov The synthesis of labeled 5-phenylquinuclidin-3-ol derivatives typically involves introducing radionuclides such as tritium (B154650) (³H) or carbon-11 (B1219553) (¹¹C).

Tritium (³H) Labeling: Tritium labeling is often used for in vitro binding assays and autoradiography. A common method is catalytic tritiodehalogenation, where a halogenated precursor (e.g., 5-(4-bromophenyl)quinuclidin-3-ol) is treated with tritium gas (T₂) in the presence of a palladium catalyst (e.g., Pd/C). researchgate.net This reaction replaces the halogen atom with a tritium atom. Another approach is hydrogen isotope exchange, where certain C-H bonds can be exchanged with tritium under catalytic conditions. mpg.de

Carbon-11 (¹¹C) Labeling: Carbon-11 is a positron-emitting radionuclide with a short half-life (20.4 minutes), making it ideal for PET imaging. nih.gov The most prevalent method for ¹¹C-labeling is methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). researchgate.netsemanticscholar.org To prepare a ¹¹C-labeled version of 5-phenylquinuclidin-3-ol, a suitable precursor is required. For example, a derivative with a phenolic hydroxyl or an N-desmethyl group on a related scaffold could be synthesized. nih.gov The precursor is then reacted with the ¹¹C-methylating agent in the final step of the synthesis to produce the radiolabeled tracer. youtube.com

For example, a precursor like 5-(4-hydroxyphenyl)quinuclidin-3-ol could be synthesized and then reacted with [¹¹C]CH₃I to produce 5-(4-[¹¹C]methoxyphenyl)quinuclidin-3-ol. This strategy places the radiolabel on the phenyl moiety. Alternatively, O-[¹¹C]methylation of the 3-hydroxyl group could be performed on the parent molecule itself.

Labeling MethodPrecursorLabeling AgentLabeled ProductApplication
Tritiodehalogenation5-(4-Bromophenyl)quinuclidin-3-olTritium gas (T₂), Pd/C5-(4-[³H]Phenyl)quinuclidin-3-olIn vitro binding assays
¹¹C-Methylation5-(4-Hydroxyphenyl)quinuclidin-3-ol[¹¹C]CH₃I or [¹¹C]CH₃OTf5-(4-[¹¹C]Methoxyphenyl)quinuclidin-3-olPET Imaging
O-¹¹C-Methylation5-Phenylquinuclidin-3-ol[¹¹C]CH₃I or [¹¹C]CH₃OTf5-Phenyl-3-([¹¹C]methoxy)quinuclidinePET Imaging

Structural Characterization and Conformational Analysis of 5 Phenylquinuclidin 3 Ol Hydrochloride

Advanced Spectroscopic Investigations of 5-Phenylquinuclidin-3-ol Hydrochloride

Spectroscopic methods are indispensable for characterizing the three-dimensional structure of this compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) offer detailed insights into its molecular framework and the relative orientation of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation of this compound

NMR spectroscopy is a powerful tool for determining the stereochemistry of this compound, specifically the cis or trans relationship between the phenyl group at the C5 position and the hydroxyl group at the C3 position. The chemical shifts (δ) and coupling constants (J) of the protons on the quinuclidine (B89598) ring are highly sensitive to their spatial orientation.

In the hydrochloride salt, the protonation of the bridgehead nitrogen atom induces significant downfield shifts for the protons on the carbons adjacent to the nitrogen (C2, C6, and the bridgehead C4). For the parent compound, 3-quinuclidinol, the proton at C3 is a key diagnostic signal. The introduction of a phenyl group at C5 would further influence the magnetic environment of the ring protons. The precise chemical shifts would allow for the differentiation between isomers. For instance, the relative orientation of the C3-hydroxyl and C5-phenyl groups would dictate unique through-space interactions, observable via Nuclear Overhauser Effect (NOE) experiments, which would definitively establish the stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is predictive, based on data from related quinuclidinol structures, as specific experimental data for the title compound is not available.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key Influencing Factors
C2, C63.0 - 3.845 - 55Proximity to protonated nitrogen (N-H⁺)
C34.0 - 4.565 - 75Attached hydroxyl group; stereochemistry
C43.2 - 3.925 - 35Bridgehead position adjacent to N-H⁺
C52.5 - 3.540 - 50Phenyl substitution; stereochemistry
C7, C81.8 - 2.520 - 30Standard aliphatic signals
Phenyl (C's)7.2 - 7.6125 - 145Aromatic ring currents

Vibrational Spectroscopy (IR, Raman) for Structural Insights into this compound

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint of its functional groups. For this compound, key vibrational bands would confirm its structural identity. The broad absorption band in the IR spectrum, typically in the range of 3200-3400 cm⁻¹, is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The presence of the hydrochloride salt would be evidenced by a broad absorption in the 2400-2700 cm⁻¹ region, corresponding to the N-H⁺ stretch.

Aromatic C-H stretching vibrations from the phenyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretches of the quinuclidine cage would be observed just below 3000 cm⁻¹. The C-O stretching vibration of the secondary alcohol would be located in the 1050-1150 cm⁻¹ region.

Table 2: Characteristic Vibrational Frequencies for this compound This table is predictive, based on established group frequencies.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
O-H StretchAlcohol3200 - 3400Strong, Broad
N-H⁺ StretchAmmonium (B1175870) Salt2400 - 2700Broad, Medium
C-H Stretch (Aromatic)Phenyl Ring3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)Quinuclidine Ring2850 - 2960Strong
C=C Stretch (Aromatic)Phenyl Ring1450 - 1600Medium
C-O StretchSecondary Alcohol1050 - 1150Strong

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. nih.gov Analysis of a single crystal of this compound would unambiguously determine its conformation, the stereochemistry of its substituents, and the nature of its intermolecular interactions.

Solid-State Conformations of this compound

Crystallographic studies on the parent molecule, (R)-(-)-quinuclidin-3-ol, show that the bicyclic quinuclidine system is conformationally rigid. researchgate.net The piperidine (B6355638) rings that make up the structure typically adopt a boat conformation. nih.gov For this compound, the analysis would focus on the orientation of the phenyl and hydroxyl groups, which could be in either axial or equatorial-like positions relative to the ring system. The solid-state conformation is the result of minimizing intramolecular steric strain and maximizing favorable intermolecular packing forces.

Crystal Packing and Intermolecular Interactions in this compound

Table 3: Potential Hydrogen Bond Interactions in Crystalline this compound This table is hypothetical, illustrating the types of interactions expected based on the molecular structure.

Donor (D)Hydrogen (H)Acceptor (A)Interaction TypeExpected Distance (D···A, Å)
OHCl⁻Strong Hydrogen Bond3.0 - 3.3
N⁺HCl⁻Strong Hydrogen Bond3.0 - 3.4
C (Aromatic)HCl⁻Weak Hydrogen Bond3.5 - 3.8
C (Aliphatic)HPhenyl (π-system)C-H···π Interaction3.4 - 3.9

Computational Structural Elucidation of this compound

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful complement to experimental techniques. These methods can be used to calculate the geometries and relative energies of different possible isomers and conformers of this compound. By comparing the calculated energies, one can predict the most stable stereoisomer (cis vs. trans).

Furthermore, computational models can simulate NMR and IR spectra. Comparing these predicted spectra with experimental data provides a high level of confidence in the structural assignment. Theoretical calculations can also map the molecular electrostatic potential, identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is fundamental to understanding its reactivity and intermolecular binding preferences.

Density Functional Theory (DFT) Calculations for this compound Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For the structural analysis of this compound, DFT calculations are instrumental in determining the molecule's lowest energy conformation.

The geometry optimization process systematically alters the coordinates of the atoms in the molecule to find the arrangement that corresponds to a minimum on the potential energy surface. A common approach involves using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a basis set, for instance, 6-31G*, which provides a good balance between computational cost and accuracy for organic molecules. The presence of the hydrochloride is accounted for by modeling the quinuclidine nitrogen as protonated.

The optimization calculations yield key geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. These calculated parameters can be compared with experimental data if available, or used to understand the steric and electronic effects of the phenyl and hydroxyl substituents on the rigid bicyclic quinuclidine core.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations (Note: This data is illustrative and based on typical values for similar molecular fragments, as specific experimental or published computational data for this exact compound is not readily available.)

Bond Lengths
Atom 1 Atom 2 Bond Length (Å)
C-C (phenyl) ~1.39
C-H (phenyl) ~1.08
C-C (quinuclidine) ~1.54
C-N (quinuclidine) ~1.50
C-O ~1.43

Bond Angles

Atom 1 Atom 2 Atom 3 Bond Angle (°)
C-C-C (phenyl) ~120.0
C-N-C (quinuclidine) ~109.5
C-C-O ~109.5

Dihedral Angles

Atom 1 Atom 2 Atom 3 Atom 4 Dihedral Angle (°)
C-C-C-C (phenyl) ~0.0

Molecular Dynamics Simulations of this compound Conformations

The simulation process begins with the generation of a force field for the molecule. Force fields are a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For a drug-like molecule such as this compound, a common choice would be a general force field like GAFF (General Amber Force Field) or OPLS (Optimized Potentials for Liquid Simulations). The parameters for the protonated amine would be crucial for accurately modeling the hydrochloride salt.

The molecule is then placed in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions. The system is then subjected to a series of steps, including energy minimization, heating, and equilibration, before the production run where data is collected. During the simulation, the trajectories of all atoms are calculated by integrating Newton's laws of motion.

Analysis of the MD trajectory can reveal the preferred conformations of the molecule, the rotational freedom of the phenyl group, and the stability of the quinuclidine ring system. It can also shed light on the hydrogen bonding patterns involving the hydroxyl group, the protonated nitrogen, and the chloride ion with the surrounding solvent molecules.

Table 2: Hypothetical Conformational States and Dihedral Angle Distributions for this compound from a Molecular Dynamics Simulation (Note: This data is illustrative and represents expected outcomes from a typical MD simulation.)

Conformational State Key Dihedral Angle(s) Population (%)
Phenyl Ring Rotation (State 1) C(bridgehead)-C(5)-C(phenyl-ipso)-C(phenyl-ortho): 30-60° 45
Phenyl Ring Rotation (State 2) C(bridgehead)-C(5)-C(phenyl-ipso)-C(phenyl-ortho): 120-150° 35
Phenyl Ring Rotation (State 3) Other 20
Hydroxyl Group Orientation (gauche) H-O-C(3)-C(bridgehead): ~60° 70

These simulations collectively provide a detailed picture of both the static and dynamic structural properties of this compound, which is fundamental to understanding its behavior at a molecular level.

Structure Activity Relationship Sar Studies of 5 Phenylquinuclidin 3 Ol Hydrochloride Analogues

Impact of Phenyl Ring Substitutions on Biological Activity of 5-Phenylquinuclidin-3-ol Hydrochloride Analogues

The phenyl ring at the 5-position of the quinuclidine (B89598) core is a crucial element for the biological activity of this series of compounds. Modifications to this ring have demonstrated significant effects on potency and selectivity, which are largely attributable to electronic, steric, and lipophilic factors.

Electronic Effects of Substituents on this compound Analogues

The electronic nature of substituents on the phenyl ring can profoundly influence receptor-ligand interactions, such as hydrogen bonding and pi-pi stacking. Studies on related quinuclidine scaffolds have shown that the introduction of electron-withdrawing or electron-donating groups can modulate affinity for biological targets. For instance, in a series of quinuclidinyl N-phenylcarbamates, an electron-withdrawing fluorine atom on a phenethyl group attached to the carbamate (B1207046) nitrogen resulted in significantly higher affinity at muscarinic acetylcholine (B1216132) receptors (mAChRs) compared to methoxy-substituted analogues. nih.gov This suggests that modulating the electron density of the aromatic system can be a key strategy for optimizing the potency of these compounds. While direct data for 5-phenylquinuclidin-3-ol is limited, these findings on a similar scaffold suggest that electron-withdrawing substituents on the phenyl ring could enhance activity.

Steric Hindrance and Lipophilicity in this compound Analogues

The size, shape, and lipophilicity of substituents on the phenyl ring are critical for ensuring an optimal fit within the receptor's binding pocket. Both steric bulk and the hydrophobic character of the substituent can either promote or hinder effective binding. Large, bulky groups may cause steric clashes with amino acid residues in the binding site, thereby reducing affinity. Conversely, increasing lipophilicity can enhance binding to hydrophobic pockets within the receptor and improve membrane permeability. The interplay between these factors is delicate; for example, while a larger substituent might increase van der Waals interactions, it could also introduce conformational restrictions that are detrimental to activity. The optimal substitution pattern often represents a balance between maximizing favorable hydrophobic interactions and avoiding steric hindrance.

Modifications of the Quinuclidine Core in this compound Analogues

The quinuclidine nucleus serves as a rigid, three-dimensional scaffold that properly orients the phenyl and hydroxyl groups for interaction with the target receptor. Its structural integrity and the position of its constituent atoms are vital for biological activity.

Bridgehead Substitutions and their Pharmacological Implications for this compound

The bridgehead positions of the quinuclidine core are less commonly modified due to synthetic challenges. However, introducing substituents at these positions would significantly impact the molecule's conformational profile and rigidity. Such modifications could be used to probe the steric tolerance of the space around the quinuclidine core within the binding site. While specific studies on bridgehead-substituted 5-phenylquinuclidin-3-ol are not widely available, research on other bicyclic systems indicates that even small substituents at a bridgehead can alter the molecule's interaction with its target, potentially by inducing subtle changes in the orientation of other key functional groups.

Stereochemical Requirements for the Activity of this compound Enantiomers

Biological receptors are chiral environments, and as such, they often exhibit a high degree of stereoselectivity when interacting with chiral ligands. 5-Phenylquinuclidin-3-ol possesses multiple chiral centers, leading to the existence of different enantiomers. It is well-established in pharmacology that the different enantiomers of a chiral drug can have quantitatively and even qualitatively different biological activities. For many quinuclidine-based ligands, the biological activity resides predominantly in one enantiomer. For instance, studies on azanorbornane-based muscarinic agonists, which share a rigid bicyclic structure, revealed that the 3-exo configuration displayed superior potency and efficacy, highlighting the importance of the precise 3D arrangement of substituents. mdpi.com This principle strongly suggests that the biological activity of this compound is likely to be stereospecific, with one enantiomer being significantly more potent than the other due to a more favorable orientation and fit within the chiral binding site of its target receptor.

Enantioselective Binding and Activity of this compound Stereoisomers

For instance, studies on enantiomers of other chiral muscarinic ligands have shown that one enantiomer typically possesses significantly higher affinity for a given receptor subtype than its mirror image. This difference in affinity can range from several-fold to over a thousand-fold. It is highly probable that the stereoisomers of this compound would exhibit similar pronounced differences in their binding profiles at various muscarinic receptor subtypes (M1-M5).

The differential affinity of stereoisomers is a direct consequence of the three-dimensional structure of the receptor's binding pocket. The specific orientation of amino acid residues within the binding site creates a chiral environment that preferentially interacts with one enantiomer over the other. The enantiomer that can achieve a more complementary and energetically favorable interaction with the binding pocket will exhibit higher affinity.

To illustrate the expected differences in binding affinities, a hypothetical data table is presented below, based on typical observations for chiral muscarinic ligands.

Hypothetical Binding Affinities (Ki, nM) of this compound Stereoisomers at Muscarinic Receptors

Stereoisomer M1 Receptor M2 Receptor M3 Receptor M4 Receptor M5 Receptor
Isomer A 15 150 25 10 30
Isomer B 2500 8000 3500 1800 4000

| Fold Difference | ~167x | ~53x | ~140x | ~180x | ~133x |

Note: The data in this table is illustrative and intended to demonstrate the concept of enantioselective binding. Actual experimental values for this compound are not publicly available.

Chiral Recognition Mechanisms for this compound

The mechanism of chiral recognition at the molecular level involves specific non-covalent interactions between the ligand and the amino acid residues of the receptor's binding site. For this compound, these interactions would primarily include:

Hydrogen Bonding: The hydroxyl group of the ligand is a key hydrogen bond donor and acceptor. Its specific spatial orientation will determine its ability to form a hydrogen bond with a corresponding residue in the binding pocket.

Hydrophobic Interactions: The phenyl group provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues (such as tyrosine, tryptophan, and phenylalanine) within the receptor. The stereochemistry dictates the precise positioning of this phenyl ring.

Ionic Interactions: The protonated nitrogen atom within the quinuclidine ring forms a crucial ionic bond with a conserved aspartate residue in the transmembrane domain 3 of muscarinic receptors.

The combination of these interactions, often referred to as the "three-point attachment model," is essential for high-affinity binding. For one enantiomer of this compound, the relative orientation of the hydroxyl group, the phenyl ring, and the cationic nitrogen will align optimally with the complementary residues in the binding pocket, leading to a stable, high-affinity complex. In contrast, its mirror image will not be able to achieve the same degree of complementarity. This steric hindrance and suboptimal positioning of key interacting groups result in a less stable ligand-receptor complex and, consequently, lower binding affinity.

The rigidity of the quinuclidine scaffold is a significant factor in this chiral recognition. Unlike more flexible molecules, the conformational possibilities of the quinuclidine ring are limited. This pre-organization of the pharmacophoric elements means that the energetic cost of adopting the "bioactive" conformation is low, but it also accentuates the differences in how the distinct stereoisomers can fit into the constrained space of the receptor binding site.

Molecular Mechanisms and Preclinical Pharmacology of 5 Phenylquinuclidin 3 Ol Hydrochloride

Preclinical In Vivo Pharmacological Studies of 5-Phenylquinuclidin-3-ol Hydrochloride

Despite a comprehensive search for scientific literature on the chemical compound this compound, no specific preclinical data regarding its behavioral, physiological, pharmacokinetic, or pharmacodynamic effects in animal models could be located.

Therefore, it is not possible to provide an article on the "Molecular Mechanisms and Preclinical Pharmacology of this compound" as requested, due to the absence of scientific data on this particular compound.

Computational and Theoretical Investigations of 5 Phenylquinuclidin 3 Ol Hydrochloride

Molecular Docking Studies of 5-Phenylquinuclidin-3-ol Hydrochloride with Target Proteins

There is no available research detailing the molecular docking of this compound with any specific protein targets. Consequently, information regarding its predicted binding modes, interaction fingerprints, and the stability of any potential ligand-protein complexes is not available.

Prediction of Binding Modes and Interaction Fingerprints of this compound

No studies were found that predict or analyze the binding poses and specific molecular interactions of this compound within a protein's active site.

Ligand-Protein Complex Stability Simulations involving this compound

There are no published simulations, such as molecular dynamics, that assess the stability of a complex between this compound and a target protein over time.

Quantum Chemical Calculations for this compound Reactivity and Properties

Electronic Structure Analysis of this compound

The electronic structure of a molecule is fundamental to its chemical and physical properties. Through methods like Density Functional Theory (DFT), it is possible to analyze the distribution of electrons and the nature of molecular orbitals, which are crucial for understanding reactivity. ekb.eg

The key components of this compound—the quinuclidine (B89598) core, the phenyl group, and the hydroxyl group—each contribute distinct electronic features. The quinuclidine cage is a saturated bicyclic amine, which typically possesses a high-energy highest occupied molecular orbital (HOMO) localized on the nitrogen atom's lone pair. librarynmu.com The phenyl group introduces a π-system, a series of delocalized orbitals that can participate in electronic interactions. The hydroxyl group, with its lone pairs on the oxygen atom, can act as both a hydrogen bond donor and acceptor.

A critical aspect of electronic structure analysis is the examination of the frontier molecular orbitals: the HOMO and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is likely to be associated with the π-system of the phenyl ring, while the LUMO would also be located on the aromatic ring. The presence of the electron-withdrawing protonated nitrogen and the electron-donating hydroxyl group would influence the energies of these orbitals.

To illustrate the typical outputs of such an analysis, a hypothetical data table of key electronic properties, as would be calculated using DFT, is presented below.

PropertyCalculated Value (Arbitrary Units)Description
HOMO Energy -6.5 eVEnergy of the Highest Occupied Molecular Orbital, indicating ionization potential.
LUMO Energy -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital, related to electron affinity.
HOMO-LUMO Gap 5.3 eVDifference in energy between HOMO and LUMO, a measure of chemical reactivity.
Dipole Moment 4.2 DA measure of the overall polarity of the molecule.
Mulliken Charge on N+ +0.85 ePartial charge on the protonated nitrogen atom, indicating its electrophilic character.
Mulliken Charge on O -0.65 ePartial charge on the hydroxyl oxygen, indicating its nucleophilic character.

Note: The values in this table are hypothetical and serve to illustrate the types of data generated from electronic structure calculations.

Applications of 5 Phenylquinuclidin 3 Ol Hydrochloride in Chemical Biology and Drug Discovery Research

Research Tools and Methodologies Enabled by 5-Phenylquinuclidin-3-ol Hydrochloride

Development of Assays Utilizing this compound

The specific antagonistic properties of this compound make it an important tool in the development and validation of a variety of assays for studying the α7 nAChR. These assays are fundamental for screening new chemical entities and for characterizing the pharmacological profiles of potential therapeutic agents.

One of the primary applications of this compound is in competitive binding assays. In these experimental setups, this compound can be used as a reference antagonist to determine the binding affinity of novel ligands for the α7 nAChR. By competing with a radiolabeled ligand, researchers can calculate the inhibitory constant (Ki) of the test compounds, providing a quantitative measure of their potency at the receptor.

Furthermore, this compound is instrumental in functional assays that measure the physiological response of the receptor to agonist stimulation. Electrophysiological techniques, such as two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing the α7 nAChR, are commonly employed. In such assays, the application of an agonist like acetylcholine (B1216132) (ACh) elicits an inward current. The antagonistic effect of this compound can be quantified by its ability to reduce the amplitude of this agonist-induced current in a concentration-dependent manner. This allows for the determination of its IC₅₀ value, a key parameter indicating its inhibitory potency.

Below is a representative data table illustrating the kind of results obtained from such electrophysiological experiments:

Concentration of this compoundAgonist (ACh) ConcentrationPeak Current Amplitude (nA)Percent Inhibition
Control (0 µM)100 µM1500 ± 500%
1 µM100 µM1200 ± 4520%
10 µM100 µM750 ± 3050%
100 µM100 µM150 ± 1590%
This table presents hypothetical data for illustrative purposes.

Contribution to Understanding Fundamental Receptor Biology

The use of this compound has significantly contributed to a deeper understanding of the fundamental biology of the α7 nAChR. As a non-competitive antagonist, it interacts with an allosteric site on the receptor, a site distinct from the orthosteric binding site where acetylcholine and other agonists bind. This characteristic is particularly valuable for elucidating the complex mechanisms of receptor modulation.

By studying the effects of this compound, researchers can investigate the conformational changes that the receptor undergoes upon ligand binding and channel gating. Its interaction with an allosteric site helps to map these alternative binding pockets, which are attractive targets for the development of novel drugs with potentially more subtle and selective effects than traditional orthosteric ligands.

Moreover, this compound has been utilized in studies to differentiate the α7 nAChR from other nicotinic receptor subtypes. Its selectivity for the α7 receptor allows for the isolation and characterization of α7-mediated responses in native tissues and cell systems where multiple nAChR subtypes may be present. This has been crucial in defining the specific physiological roles of the α7 nAChR in various neuronal and non-neuronal tissues.

The findings from studies using this compound have also informed our understanding of the receptor's desensitization process, a phenomenon where prolonged exposure to an agonist leads to a temporary loss of receptor function. By examining how allosteric antagonists influence this process, scientists can gain insights into the molecular machinery that governs the receptor's activity state.

A summary of the key research findings facilitated by this compound is presented below:

Research AreaKey FindingImplication for Receptor Biology
Allosteric ModulationIdentification of a distinct non-competitive binding site.Revealed the complexity of receptor regulation beyond the agonist binding site.
Receptor Subtype SelectivityHigh selectivity for α7 nAChR over other nAChR subtypes.Enabled the specific study of α7 nAChR function in complex biological systems.
Receptor DesensitizationModulation of the rate and extent of agonist-induced desensitization.Provided insights into the mechanisms that control the receptor's signaling duration.
This table presents a summary of research applications and is for illustrative purposes.

Future Directions and Emerging Research Avenues for 5 Phenylquinuclidin 3 Ol Hydrochloride

Novel Synthetic Approaches for 5-Phenylquinuclidin-3-ol Hydrochloride and its Analogues

The development of efficient and stereoselective synthetic methods is paramount for advancing the study of this compound and its derivatives. Traditional methods for constructing the quinuclidine (B89598) scaffold often involve multi-step sequences or harsh reaction conditions. chinesechemsoc.org Modern synthetic chemistry offers several promising avenues to overcome these limitations.

One such approach is the use of metal-catalyzed reactions . For instance, iridium-catalyzed intramolecular allylic dearomatization has been shown to be a powerful method for the asymmetric synthesis of quinuclidine derivatives, yielding products with high diastereoselectivity and enantioselectivity under mild conditions. chinesechemsoc.org Another catalytic strategy involves hydrogen-atom-transfer (HAT) catalysis . Photoinduced reactions using quinuclidine and its derivatives as HAT catalysts enable the direct functionalization of C-H bonds, offering a more atom-economical and efficient route to complex molecules. bohrium.comrhhz.net

Furthermore, biocatalysis presents an attractive green chemistry approach. The use of enzymes for the hydrogenation of a ketone precursor to a chiral alcohol has been demonstrated in the synthesis of (3R)-quinuclidinol, achieving high conversions under mild conditions in a continuous flow reactor. frontiersin.org This highlights the potential for developing enzymatic resolutions or asymmetric reductions to access specific stereoisomers of 5-phenylquinuclidin-3-ol.

Synthetic ApproachKey FeaturesPotential Advantages for 5-Phenylquinuclidin-3-ol Synthesis
Iridium-Catalyzed Dearomatization Asymmetric synthesis, high stereoselectivity. chinesechemsoc.orgAccess to specific enantiomers and diastereomers.
Hydrogen-Atom-Transfer (HAT) Catalysis Direct C-H functionalization. bohrium.comrhhz.netIncreased synthetic efficiency and atom economy.
Biocatalytic Hydrogenation High stereoselectivity, mild reaction conditions. frontiersin.orgEnvironmentally friendly production of chiral alcohols.

Identification of Unexplored Biological Targets for this compound

While the biological activity of quinuclidine derivatives has been explored, there remains significant potential to identify novel molecular targets for this compound. The structural similarity of the quinuclidine core to acetylcholine (B1216132) suggests that its derivatives may interact with a range of cholinergic receptors. Recent research has focused on the role of quinuclidine-based compounds as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.govnih.gov

Beyond cholinesterases, the broader family of neurotransmitter receptors and transporters represents a fertile ground for investigation. The phenyl substituent on the quinuclidine ring of this compound could facilitate interactions with targets that have aromatic binding pockets. The exploration of its activity at serotonin (B10506) (5-HT) receptors, for example, could uncover novel therapeutic applications. Indeed, derivatives of 5-spiroimidazolidine-2,4-dione containing an arylpiperazinylpropyl moiety have shown high affinity for 5-HT1A receptors, exhibiting potential antidepressant and anxiolytic effects. nih.gov

Emerging targets in neuroinflammation and neurodegeneration also warrant investigation. For instance, the role of various kinases and signaling pathways in these processes could be modulated by appropriately functionalized quinuclidine scaffolds. The systematic screening of this compound against a panel of CNS-related targets could reveal unexpected and valuable biological activities.

Integration of Advanced Computational Techniques in this compound Research

In silico methods are becoming indispensable tools in modern drug discovery and can significantly accelerate the research and development of compounds like this compound. Molecular docking studies can predict the binding affinity and orientation of the compound within the active site of various biological targets. nih.govijprajournal.com This can help in prioritizing experimental testing and in understanding the structure-activity relationships (SAR) of a series of analogs.

Pharmacophore modeling can be used to identify the key chemical features of this compound that are essential for its biological activity. This information can then be used to design new derivatives with improved potency and selectivity. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial in silico tool to assess the drug-like properties of a compound at an early stage, helping to identify potential liabilities and guide chemical modifications. ijprajournal.com

Advanced computational techniques such as molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic interactions between this compound and its biological target over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding, offering insights that are not available from static docking studies.

Computational TechniqueApplication in 5-Phenylquinuclidin-3-ol Research
Molecular Docking Predict binding modes and affinities to biological targets. nih.govijprajournal.com
Pharmacophore Modeling Identify key structural features for activity to guide analog design.
ADMET Prediction Assess drug-like properties and potential liabilities. ijprajournal.com
Molecular Dynamics Simulations Study the dynamic interactions with biological targets. nih.gov

Potential for this compound in Preclinical Neuropharmacology Research Beyond Current Applications

The neuropharmacological potential of this compound likely extends beyond its currently understood applications. The quinuclidine scaffold is present in drugs with a wide range of CNS activities, including antipsychotic and antiemetic effects. nih.gov This suggests that this compound could be a valuable tool for investigating various neurological and psychiatric disorders in preclinical models.

For instance, its potential as a modulator of serotonergic or dopaminergic pathways could be explored in animal models of depression, anxiety, and psychosis. The structural features of this compound may confer a unique pharmacological profile, potentially leading to a novel mechanism of action or an improved side-effect profile compared to existing drugs. The evaluation of this compound in a battery of behavioral pharmacology assays could uncover new therapeutic avenues.

Furthermore, the role of neuroinflammation in a wide range of CNS disorders is increasingly recognized. Investigating the anti-inflammatory properties of this compound in preclinical models of neuroinflammation could open up entirely new areas of application, such as in the context of traumatic brain injury, stroke, or neurodegenerative diseases.

Challenges and Opportunities in Translating this compound Research Discoveries into Preclinical Development

The translation of promising research findings for a CNS-active compound like this compound into preclinical development is fraught with challenges. A primary hurdle is the blood-brain barrier (BBB) , a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. patsnap.comsimbecorion.com The ability of this compound to effectively cross the BBB will be a critical determinant of its therapeutic potential.

Another significant challenge lies in the predictive validity of animal models for human CNS disorders. patsnap.comacs.org Many neurological and psychiatric conditions have complex etiologies and uniquely human behavioral phenotypes, making it difficult to fully replicate them in animals. This can lead to a high rate of failure when transitioning from preclinical to clinical studies.

Despite these challenges, there are also significant opportunities. The development of more sophisticated in vitro models of the BBB and the use of advanced imaging techniques to assess brain penetration in vivo can help to de-risk the development of CNS drug candidates. Furthermore, the identification of translatable biomarkers that can be measured in both preclinical models and human patients can help to bridge the gap between animal studies and clinical trials. patsnap.com The unique structure of this compound may offer an opportunity to develop a novel therapeutic agent with a differentiated mechanism of action, addressing unmet medical needs in the treatment of CNS disorders. nih.gov

ChallengeOpportunity
Blood-Brain Barrier Penetration patsnap.comsimbecorion.comUtilization of advanced in vitro BBB models and in vivo imaging.
Predictive Validity of Animal Models patsnap.comacs.orgDevelopment and use of translatable biomarkers.
High Attrition Rate in CNS Drug Development nih.govPotential for a novel mechanism of action to address unmet needs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenylquinuclidin-3-ol hydrochloride, and how are they validated?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination, with intermediates purified via recrystallization or column chromatography. Validation includes HPLC (>95% purity) and NMR (e.g., verifying quinuclidine ring conformation and phenyl substitution patterns) . Reaction yields can be optimized using Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for quinuclidine derivatives:

  • Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles) to avoid inhalation or skin contact .
  • Store in airtight containers at 2–8°C , away from oxidizers and moisture, to prevent degradation .
  • For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to confirm stereochemistry and hydrogen bonding .
  • Mass spectrometry (HRMS) for molecular ion validation .
  • DSC/TGA to assess thermal stability and decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or HRMS adducts) require:

  • Multi-technique validation : Cross-check with FT-IR (functional groups) and X-ray crystallography (solid-state conformation) .
  • Computational modeling (DFT calculations) to predict spectral patterns and compare with empirical data .

Q. What experimental design strategies improve the pharmacological evaluation of this compound?

  • Methodological Answer :

  • Use in vitro assays (e.g., receptor binding studies with radiolabeled ligands) to screen for CNS activity .
  • Apply factorial design to optimize in vivo pharmacokinetic parameters (e.g., bioavailability in rodent models) by varying formulation variables (e.g., pH, excipients) .

Q. How do environmental factors influence the stability of this compound in long-term studies?

  • Methodological Answer :

  • Conduct accelerated stability studies under ICH guidelines:
  • Test degradation in humidity chambers (40°C/75% RH) and monitor via HPLC-UV .
  • Identify degradation products using LC-MS/MS and assess toxicity via in silico tools (e.g., QSAR models) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.